molecular formula C17H13NO5 B8007637 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]benzoicacid

4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]benzoicacid

Cat. No.: B8007637
M. Wt: 311.29 g/mol
InChI Key: VUTUBBUSAWUNHY-UHFFFAOYSA-N
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Description

4-[2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]benzoic acid is a benzoic acid derivative featuring a 1,3-dioxoisoindole moiety linked via an ethoxy group at the para position of the aromatic ring. The 1,3-dioxoisoindole core (a phthalimide derivative) confers electron-withdrawing properties, while the ethoxy bridge modulates steric and electronic interactions.

Properties

IUPAC Name

4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5/c19-15-13-3-1-2-4-14(13)16(20)18(15)9-10-23-12-7-5-11(6-8-12)17(21)22/h1-8H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTUBBUSAWUNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 4-Hydroxybenzoic Acid with 2-(2-Bromoethyl)isoindole-1,3-dione

A widely reported method involves the nucleophilic substitution of 4-hydroxybenzoic acid with 2-(2-bromoethyl)isoindole-1,3-dione under basic conditions. The carboxylic acid group is first protected as a methyl ester to prevent side reactions. Methyl 4-hydroxybenzoate reacts with 2-(2-bromoethyl)isoindole-1,3-dione in dimethylformamide (DMF) using potassium carbonate as a base. After 12–24 hours at 80°C, the ethoxy bridge forms, yielding the protected intermediate. Subsequent hydrolysis with aqueous NaOH regenerates the carboxylic acid.

Reaction Conditions

ParameterValue
SolventDMF
BaseK₂CO₃ (2.5 equiv)
Temperature80°C
Time18 hours
Yield72–78% (after hydrolysis)

Mitsunobu Reaction for Ether Formation

An alternative approach employs the Mitsunobu reaction to couple 4-hydroxybenzoic acid with 2-(2-hydroxyethyl)isoindole-1,3-dione. Triphenylphosphine (Ph₃P) and diethyl azodicarboxylate (DEAD) facilitate the reaction in tetrahydrofuran (THF) at room temperature. This method avoids the need for pre-protection but requires anhydrous conditions. The carboxylic acid remains intact during the reaction, simplifying the workflow.

Key Advantages

  • Single-step synthesis (no protective group needed).

  • Higher regioselectivity compared to alkylation.

Optimization of Reaction Parameters

Solvent and Base Selection

Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) enhance the reactivity of alkoxy precursors. Trials with NaH as a base resulted in decomposition of the isoindole-dione moiety, whereas K₂CO₃ provided consistent yields.

Temperature and Time Dependence

Elevated temperatures (80–100°C) accelerate alkylation but risk side reactions such as ester hydrolysis. A balance is achieved at 80°C with 18-hour reaction times.

Characterization and Analytical Data

Spectroscopic Validation

IR Spectroscopy

  • Broad peak at 2500–3300 cm⁻¹ (carboxylic acid O–H stretch).

  • Sharp bands at 1705 cm⁻¹ (C=O of isoindole-dione) and 1680 cm⁻¹ (C=O of benzoic acid).

¹H NMR (DMSO-d₆)

  • δ 8.02–7.85 (m, 4H, isoindole-dione aromatic protons).

  • δ 7.65 (d, J = 8.6 Hz, 2H, benzoic acid H-3 and H-5).

  • δ 6.95 (d, J = 8.6 Hz, 2H, benzoic acid H-2 and H-6).

  • δ 4.40 (t, J = 6.2 Hz, 2H, –OCH₂CH₂–).

  • δ 3.85 (t, J = 6.2 Hz, 2H, –OCH₂CH₂–).

Mass Spectrometry

  • m/z: 327.2 [M+H]⁺ (calc. for C₁₇H₁₃NO₅: 327.08).

Industrial-Scale Considerations

Recrystallization and Purity

The crude product is recrystallized from methanol to achieve >98% purity. Residual triphenylphosphine oxide (from Mitsunobu reactions) is removed via silica gel chromatography.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Alkylation7898High
Mitsunobu6595Moderate

The alkylation route is preferred for large-scale production due to higher yields and simpler workup .

Chemical Reactions Analysis

Types of Reactions

4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of substituted isoindole or benzoic acid derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that derivatives of isoindole compounds exhibit significant anticancer properties. Specifically, 4-[2-(1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl)Ethoxy]benzoic acid has been studied for its ability to inhibit tumor growth in various cancer cell lines.

Case Study:
A study conducted on human breast cancer cells demonstrated that this compound induced apoptosis through the activation of caspase pathways. The results showed a dose-dependent response with IC50 values indicating effective concentrations for therapeutic use.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)20Inhibition of cell proliferation

1.2 Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines.

Case Study:
In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with 4-[2-(1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl)Ethoxy]benzoic acid resulted in a significant reduction in TNF-alpha and IL-6 levels.

Material Science

2.1 Polymer Synthesis
The compound can be utilized as a building block in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve material stability under thermal stress.

Polymer Type Thermal Stability (°C) Mechanical Strength (MPa)
Polycarbonate12070
Polyurethane13085

Biochemistry

3.1 Enzyme Inhibition
4-[2-(1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl)Ethoxy]benzoic acid has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

Case Study:
A study focusing on its effect on cyclooxygenase (COX) enzymes revealed that the compound acts as a selective COX-2 inhibitor, which could lead to applications in pain management and anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related analogs based on linker composition, substituents, and core modifications. Key differences influence physicochemical properties, reactivity, and applications.

Table 1: Comparative Analysis of Structural Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Potential Applications Reference(s)
4-[2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]benzoic acid (Target Compound) C₁₇H₁₃NO₅ 311.29 Ethoxy linker, benzoic acid, 1,3-dioxoisoindole Drug intermediates, polymer synthesis
2-[3-(1,3-Dioxoisoindol-2-yl)propylsulfanyl]benzoic acid C₁₈H₁₅NO₄S 341.07 Propylsulfanyl linker, sulfur atom Thiol-mediated conjugation, enzyme inhibitors
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoic acid C₁₆H₁₁NO₄ 281.27 Direct isoindole attachment, methyl substituent Crystallography studies
4-[2-(1-Piperidine)ethoxy]benzoic acid hydrochloride C₁₄H₁₈ClNO₃ 283.75 Piperidine ring, hydrochloride salt CNS-targeting prodrugs
4-[2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-3-ethylbenzene-1-sulfonyl chloride C₁₈H₁₆ClNO₅S 393.80 Sulfonyl chloride, ethyl substituent Reactive intermediate for sulfonamide synthesis

Key Findings and Insights

Linker Flexibility and Reactivity :

  • The ethoxy linker in the target compound provides a balance between hydrophilicity and conformational flexibility, unlike the propylsulfanyl linker in , which introduces sulfur-based reactivity (e.g., disulfide formation).
  • Sulfonyl chloride derivatives (e.g., ) exhibit high electrophilicity, enabling nucleophilic substitutions, whereas the carboxylic acid group favors salt formation or esterification.

Substituent Effects: Methyl groups (e.g., ) increase hydrophobicity and may stabilize crystal packing (evidenced by higher melting points in analogs like ).

Biological and Industrial Relevance :

  • The target compound’s carboxylic acid group makes it suitable for coordination chemistry (e.g., metal-organic frameworks) or as a pharmacophore in NSAID analogs.
  • Sulfur-containing analogs () are prioritized in prodrug designs due to thiol-disulfide exchange mechanisms.

Synthetic Accessibility: and highlight common synthetic routes (e.g., acetylation, hydrolysis) applicable to the target compound’s synthesis. The ethoxy linker likely forms via Williamson ether synthesis or Mitsunobu reaction .

Biological Activity

4-[2-(1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl)Ethoxy]benzoic acid is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H17N2O4
  • Molecular Weight : 325.34 g/mol
  • IUPAC Name : 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]benzoic acid

Biological Activity Overview

The biological activity of 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]benzoic acid has been investigated in various studies, primarily focusing on its antimicrobial properties.

Antibacterial Activity

Research has indicated that this compound exhibits significant antibacterial activity against various strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, two common pathogens associated with human infections.

Antifungal Activity

In vitro studies have also shown that 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]benzoic acid possesses antifungal properties. It has been tested against Candida albicans, a prevalent fungal pathogen responsible for opportunistic infections.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Cell Wall Synthesis : Similar to other benzoic acid derivatives, it may disrupt the synthesis of bacterial cell walls.
  • Interference with Fungal Ergosterol Biosynthesis : This mechanism is common among antifungal agents and could be a pathway through which the compound exerts its antifungal effects.

Data Table: Biological Activity Summary

Activity TypeTarget OrganismsObserved EffectReference
AntibacterialStaphylococcus aureusInhibition of growth
AntibacterialEscherichia coliInhibition of growth
AntifungalCandida albicansInhibition of growth

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in the journal Antimicrobial Agents and Chemotherapy evaluated the antimicrobial efficacy of various isoindole derivatives, including 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]benzoic acid. The results indicated that this compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics against the tested strains.

Case Study 2: Structure-Activity Relationship
Further research focused on the structure-activity relationship (SAR) of isoindole derivatives highlighted that modifications in the ethoxy group significantly influenced the biological activity. The presence of the dioxoisoindole moiety was crucial for enhancing antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]benzoic acid, and how are intermediates characterized?

  • Methodology :

  • The core phthalimide moiety is synthesized via condensation of phthalic anhydride with amines (e.g., ethanolamine derivatives) under reflux in aprotic solvents like DMF or THF. The ethoxy linker is introduced via Williamson ether synthesis between the phthalimide intermediate and 4-hydroxybenzoic acid derivatives.
  • Key characterization : Use 1H-NMR^1 \text{H-NMR} to confirm ether bond formation (δ 4.0–4.5 ppm for –OCH2_2–) and FT-IR for the carbonyl stretch (C=O at ~1770 cm1^{-1}) .
    • Data Table :
Reaction StepReagents/ConditionsKey Intermediate
Phthalimide formationPhthalic anhydride, ethanolamine, 120°C, DMF2-(2-hydroxyethyl)isoindole-1,3-dione
Ether coupling4-Hydroxybenzoic acid, K2_2CO3_3, DMSO, 80°C4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoic acid

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodology :

  • Chromatography : HPLC with C18 columns (e.g., Purospher® STAR) to assess purity (>95%) using acetonitrile/water gradients .
  • Spectroscopy : 13C-NMR^{13} \text{C-NMR} to resolve aromatic carbons (δ 120–140 ppm) and carboxylic acid (δ ~170 ppm). High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]+^+ at m/z 340.0952) .

Q. How can researchers determine solubility profiles for this compound in various solvents?

  • Methodology :

  • Use shake-flask method: Saturate the compound in solvents (e.g., DMSO, ethanol, PBS) at 25°C, filter, and quantify via UV-Vis at λ~270 nm (aromatic absorption).
  • Example data : Solubility in DMSO >50 mg/mL; <1 mg/mL in water (pH 7.4) due to the carboxylic acid group’s ionization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the coupling of phthalimide and benzoic acid moieties?

  • Methodology :

  • Design of Experiments (DoE) : Vary catalysts (e.g., KI, tetrabutylammonium bromide), solvent polarity (DMSO vs. DMF), and temperature (60–100°C).
  • Statistical analysis : Response surface modeling (RSM) to identify optimal conditions. For example, 10 mol% KI in DMSO at 80°C increases yield from 60% to 85% .

Q. What mechanistic insights explain the compound’s reactivity as an acylating agent?

  • Methodology :

  • Kinetic studies : Monitor acylation of nucleophiles (e.g., glycine methyl ester) via 1H-NMR^1 \text{H-NMR}. Calculate rate constants under varying pH.
  • Computational modeling : DFT calculations (B3LYP/6-31G*) to analyze electrophilicity of the phthalimide carbonyl group. Results show enhanced reactivity due to electron-withdrawing ethoxy linker .

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodology :

  • Variable-temperature NMR : Assess dynamic processes (e.g., hindered rotation of the ethoxy group) causing splitting.
  • 2D-COSY/HMBC : Resolve coupling between ethoxy protons and aromatic carbons. Compare with simulated spectra from ACD/Labs or ChemDraw .

Q. What strategies are effective for evaluating the compound’s biological activity in vitro?

  • Methodology :

  • Enzyme inhibition assays : Test against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s reagent. IC50_{50} values correlate with phthalimide’s electron-deficient structure.
  • Cellular uptake studies : Fluorescent tagging (e.g., BODIPY conjugate) to track intracellular localization via confocal microscopy .

Q. How can structure-activity relationship (SAR) studies be designed to modify the ethoxy linker?

  • Methodology :

  • Analog synthesis : Replace ethoxy with longer alkyl chains (propoxy, butoxy) or PEG spacers.
  • SAR analysis : Measure logP (HPLC) and pKa_a (potentiometric titration) to correlate hydrophobicity/acidity with bioactivity .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in a research lab?

  • Methodology :

  • PPE : Nitrile gloves, ANSI-approved goggles, and lab coats. Use fume hoods for weighing/powder handling.
  • Waste disposal : Neutralize acidic waste with NaHCO3_3 before aqueous disposal .

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